6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine
Overview
Description
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its complex structure, which includes two chloroethoxy groups and an ethynylphenyl group attached to a quinazoline core
Mechanism of Action
Target of Action
Erlotinib impurity, also known as 6,7-bis(2-chloroethoxy) erlotinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are crucial mediators of cell growth, differentiation, and survival .
Mode of Action
Erlotinib impurity acts as a tyrosine kinase inhibitor . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Biochemical Pathways
The primary biochemical pathway affected by erlotinib impurity is the EGFR signaling pathway . By inhibiting EGFR, erlotinib impurity prevents further downstream signaling, leading to cell death . Experimental evidence suggests functional crosstalk between the EGFR and vascular endothelial growth factor (VEGF) pathways .
Pharmacokinetics
Erlotinib is primarily metabolized by the CYP1A1, CYP1A2, and CYP3A4 isoforms of cytochrome P450 (CYP) . .
Result of Action
The inhibition of EGFR by erlotinib impurity leads to the prevention of tumor cell signal transduction, thereby inhibiting the growth of tumor cells and inducing their apoptosis . This results in the death of cancer cells, particularly in the context of non-small cell lung cancer, pancreatic cancer, and several other types of cancer .
Action Environment
The action, efficacy, and stability of erlotinib impurity can be influenced by various environmental factors. For instance, the presence of other drugs or substances that induce or inhibit CYP enzymes could potentially affect the metabolism and efficacy of erlotinib impurity . .
Biochemical Analysis
Biochemical Properties
Erlotinib Impurity, 6,7-bis(2-chloroethoxy), plays a role in the biochemical reactions associated with the synthesis of Erlotinib . It interacts with various enzymes and proteins during these reactions. For instance, it undergoes a nucleophilic substitution reaction with piperazine, a highly polar compound, during the purification of Erlotinib .
Cellular Effects
Erlotinib, the compound it is associated with, has been shown to inhibit the phosphorylation of EGFR-TK, blocking tumor cell signal transduction, inhibiting the growth of tumor cells, and inducing their apoptosis .
Molecular Mechanism
It is known to be involved in the synthesis of Erlotinib, a tyrosine kinase inhibitor . Erlotinib acts by inhibiting the kinase activity of EGFR, thus blocking signal transduction in tumor cells .
Temporal Effects in Laboratory Settings
During the synthesis of Erlotinib, it is transformed into a larger, more polar compound, which is then removed by recrystallization .
Metabolic Pathways
It is known to be an intermediate in the synthesis of Erlotinib .
Subcellular Localization
Erlotinib, the compound it is associated with, is known to target the EGFR, which is located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Chloroethoxy Groups: The chloroethoxy groups are introduced via nucleophilic substitution reactions, where the quinazoline core is reacted with 2-chloroethanol in the presence of a base like potassium carbonate.
Attachment of the Ethynylphenyl Group: The ethynylphenyl group is attached through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using 3-ethynylphenyl bromide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chloroethoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thio-substituted quinazoline derivatives.
Scientific Research Applications
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the chloroethoxy and ethynylphenyl groups, resulting in different chemical properties and biological activities.
4-Aminoquinazoline: A simpler structure with only an amino group, used as a precursor for more complex quinazoline derivatives.
N-(3-Ethynylphenyl)quinazolin-4-amine: Similar structure but without the chloroethoxy groups, leading to different reactivity and applications.
Uniqueness
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine is unique due to the presence of both chloroethoxy and ethynylphenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20/h1,3-5,10-13H,6-9H2,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZQXOBOVGSGMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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